molecular formula C7H15NO4 B13773087 Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester CAS No. 67952-44-7

Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester

Cat. No.: B13773087
CAS No.: 67952-44-7
M. Wt: 177.20 g/mol
InChI Key: IPTFXTZKPZNVFY-UHFFFAOYSA-N
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Description

Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester typically involves the reaction of carbamic acid derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of carbamic acid with 2-(1-methylethoxy)ethanol in the presence of a catalyst. The reaction is carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and carbamic acid.

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Produces 2-(1-methylethoxy)ethanol and carbamic acid.

    Oxidation: Produces aldehydes or carboxylic acids.

    Substitution: Produces various substituted carbamates.

Scientific Research Applications

Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, ethyl-, methyl ester
  • Carbamic acid, (hydroxymethyl)-, methyl ester

Uniqueness

Carbamic acid, (hydroxymethyl)-, 2-(1-methylethoxy)ethyl ester is unique due to its specific ester group and hydroxymethyl functionality. These structural features confer distinct chemical properties and reactivity compared to other carbamates. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

67952-44-7

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

2-propan-2-yloxyethyl N-(hydroxymethyl)carbamate

InChI

InChI=1S/C7H15NO4/c1-6(2)11-3-4-12-7(10)8-5-9/h6,9H,3-5H2,1-2H3,(H,8,10)

InChI Key

IPTFXTZKPZNVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOC(=O)NCO

Origin of Product

United States

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